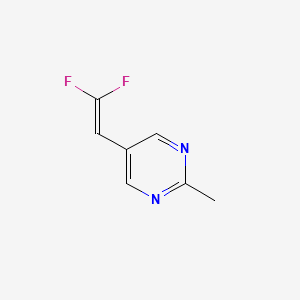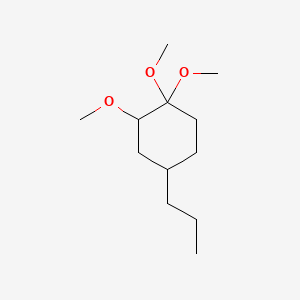
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione (3,3-DMPPD) is a synthetic compound that has been gaining popularity in recent years due to its unique properties and potential applications in scientific research. 3,3-DMPPD is a versatile compound that has been used in a variety of synthetic and biochemical applications, including as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. In addition, 3,3-DMPPD has been studied for its potential therapeutic applications, including as an anti-cancer agent and for its anti-inflammatory effects.
作用機序
The mechanism of action of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is not well understood. However, it is believed that 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione acts as an inhibitor of enzymes, including cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). COX is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme that is involved in the production of leukotrienes, which are also important mediators of inflammation. By inhibiting the activity of these enzymes, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione may be able to reduce inflammation in the body.
Biochemical and Physiological Effects
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been studied for its potential therapeutic applications, including as an anti-inflammatory agent. In animal studies, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been found to reduce inflammation in the lungs and kidneys. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been found to have anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has also been found to have antioxidant properties, as it has been shown to reduce oxidative stress in cells.
実験室実験の利点と制限
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has several advantages for lab experiments. It is a commercially available compound, which makes it relatively easy to acquire and use in experiments. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione also has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione is a relatively expensive compound, which can make it cost-prohibitive for some experiments.
将来の方向性
There are several potential future directions for 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione research. One direction is to further study its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties. Another direction is to further study its potential applications in organic synthesis and metal-catalyzed reactions. In addition, further research could be conducted to explore the potential of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione as an inhibitor of other enzymes, such as proteases. Finally, further research could be conducted to explore the potential of 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione as an antioxidant.
合成法
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione can be synthesized from commercially available starting materials through a simple two-step synthetic process. The first step involves the condensation of 1H-pyrazol-5-ylacetic acid with 3,3-dimethyl-2-pyrrolidinone in the presence of an acid catalyst, such as sulfuric acid, to form 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione. The second step involves the hydrolysis of the resulting product in the presence of a base, such as sodium hydroxide, to form the desired product. The overall yield of this process is typically high, making it a suitable method for synthesizing 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione in large quantities.
科学的研究の応用
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes. 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has also been studied for its potential therapeutic applications, including as an anti-cancer agent and for its anti-inflammatory effects. In addition, 3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione has been used in the synthesis of other compounds, such as 2-methyl-1-(1H-pyrazol-5-yl)pyrrolidine-3,4-dione, which has been studied for its potential anti-inflammatory properties.
特性
IUPAC Name |
3,3-dimethyl-1-(1H-pyrazol-5-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2)5-7(13)12(8(9)14)6-3-4-10-11-6/h3-4H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQUMQYZWCESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1=O)C2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)


![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)



![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)
![rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea](/img/structure/B6605783.png)